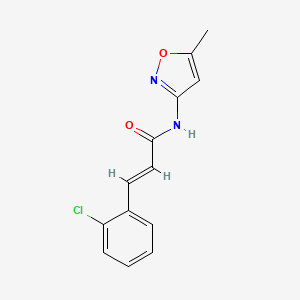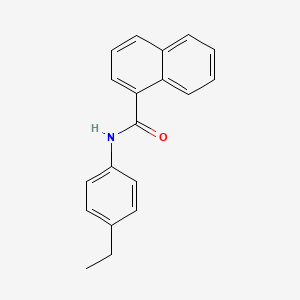
N-(2,4-dimethylphenyl)-N'-isobutylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-N'-isobutylthiourea, also known as DMTU, is a chemical compound that has gained significant attention in scientific research due to its antioxidant properties. DMTU is a thiourea derivative that has been synthesized through various methods and has been extensively studied for its potential applications in different areas of research.
Mecanismo De Acción
N-(2,4-dimethylphenyl)-N'-isobutylthiourea acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. N-(2,4-dimethylphenyl)-N'-isobutylthiourea also has the ability to chelate metals such as iron and copper, which can contribute to oxidative stress.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N'-isobutylthiourea has been shown to have a protective effect against oxidative stress in various cell types, including neurons, cardiomyocytes, and endothelial cells. It has also been shown to improve mitochondrial function and reduce inflammation. N-(2,4-dimethylphenyl)-N'-isobutylthiourea has been studied for its potential to prevent or mitigate the effects of neurodegenerative diseases, cardiovascular diseases, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethylphenyl)-N'-isobutylthiourea has several advantages for use in lab experiments. It is relatively stable and easy to synthesize, making it readily available for research purposes. N-(2,4-dimethylphenyl)-N'-isobutylthiourea also has a high antioxidant capacity and can protect against oxidative stress in various cell types. However, N-(2,4-dimethylphenyl)-N'-isobutylthiourea has some limitations, including its potential toxicity at high concentrations and its limited solubility in water.
Direcciones Futuras
There are several future directions for research on N-(2,4-dimethylphenyl)-N'-isobutylthiourea. One potential area of study is the use of N-(2,4-dimethylphenyl)-N'-isobutylthiourea as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the use of N-(2,4-dimethylphenyl)-N'-isobutylthiourea in the prevention and treatment of cardiovascular diseases, such as atherosclerosis and heart failure. Additionally, N-(2,4-dimethylphenyl)-N'-isobutylthiourea has potential applications in cancer research, as it has been shown to inhibit tumor growth and metastasis. Overall, N-(2,4-dimethylphenyl)-N'-isobutylthiourea has significant potential for use in various areas of scientific research, and further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.
Métodos De Síntesis
N-(2,4-dimethylphenyl)-N'-isobutylthiourea can be synthesized through the reaction of 2,4-dimethylphenyl isothiocyanate with isobutylamine in the presence of a catalyst such as triethylamine. The reaction yields N-(2,4-dimethylphenyl)-N'-isobutylthiourea as a white crystalline solid with a high yield and purity.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-N'-isobutylthiourea has been widely used in scientific research for its antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress in various cell types. N-(2,4-dimethylphenyl)-N'-isobutylthiourea has also been used in the study of neurodegenerative diseases, cardiovascular diseases, and cancer.
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(2-methylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-9(2)8-14-13(16)15-12-6-5-10(3)7-11(12)4/h5-7,9H,8H2,1-4H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENXFOOGBZDMQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-3-(2-methylpropyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl) benzenecarbothioate](/img/structure/B5812869.png)

![N-{4-[(diethylamino)methyl]phenyl}-2-nitrobenzamide](/img/structure/B5812876.png)


![N-allyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5812887.png)
![4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5812905.png)

![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5812911.png)
![4-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5812919.png)

![4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5812938.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B5812947.png)